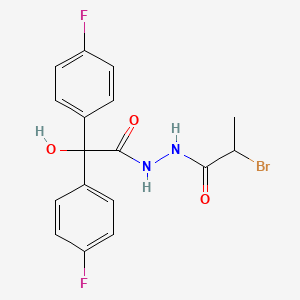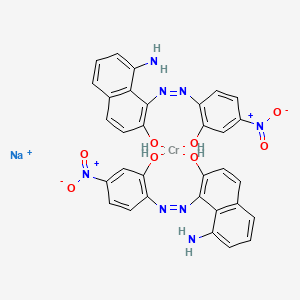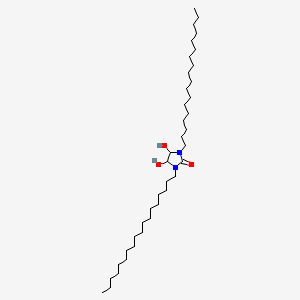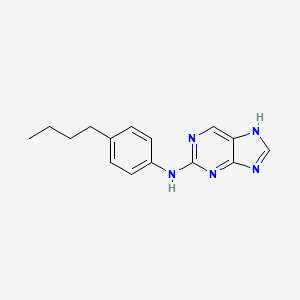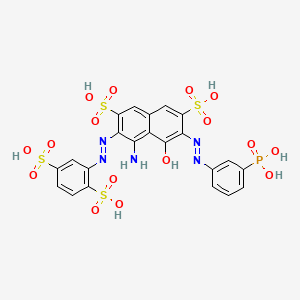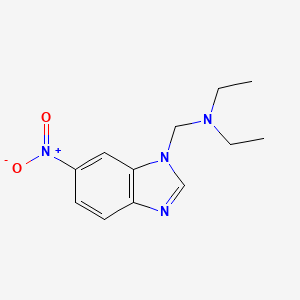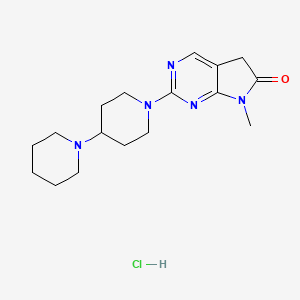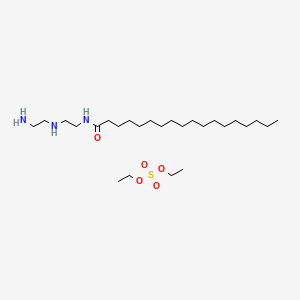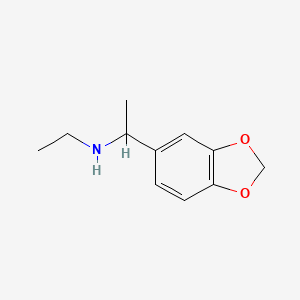
3,4-Methylenedioxyethylamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Methylenedioxyethylamphetamine, also known as MDEA, is a psychoactive drug belonging to the substituted amphetamine and substituted methylenedioxyphenethylamine classes. It is known for its empathogenic effects, which means it can enhance feelings of empathy and emotional closeness. MDEA is structurally similar to other well-known compounds like 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methylenedioxyethylamphetamine typically involves the following steps:
Formation of the Methylenedioxy Ring: This is achieved by reacting safrole or isosafrole with a halogenating agent to form 3,4-methylenedioxyphenyl-2-propanone.
Reductive Amination: The intermediate is then subjected to reductive amination using ethylamine and a reducing agent like sodium cyanoborohydride to yield this compound .
Industrial Production Methods: Industrial production methods for MDEA are similar to those used for other substituted amphetamines. These methods often involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,4-Methylenedioxyethylamphetamine undergoes various chemical reactions, including:
Oxidation: MDEA can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert MDEA to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the MDEA molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used .
Scientific Research Applications
3,4-Methylenedioxyethylamphetamine has been studied for various scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, norepinephrine, and dopamine.
Medicine: Investigated for potential therapeutic uses in psychotherapy, particularly for conditions like post-traumatic stress disorder (PTSD).
Industry: Used in the synthesis of other chemical compounds and as a research tool in pharmacology
Mechanism of Action
3,4-Methylenedioxyethylamphetamine exerts its effects by acting as a releasing agent and reuptake inhibitor for serotonin, norepinephrine, and dopamine. It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This results in their release into the synaptic cleft, enhancing neurotransmission and producing empathogenic and psychoactive effects .
Comparison with Similar Compounds
3,4-Methylenedioxymethamphetamine (MDMA): Known for its strong empathogenic and stimulant effects.
3,4-Methylenedioxyamphetamine (MDA): Has both empathogenic and psychedelic properties.
3,4-Methylenedioxypropylamphetamine (MDPA): Similar in structure but with different pharmacological effects.
Uniqueness of MDEA: MDEA is unique in its balance of empathogenic and stimulant effects, which are generally milder and shorter-lasting compared to MDMA. This makes it a potential alternative for individuals who may not respond well to MDMA or who require a different therapeutic profile .
Properties
CAS No. |
121734-66-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-ethylethanamine |
InChI |
InChI=1S/C11H15NO2/c1-3-12-8(2)9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,3,7H2,1-2H3 |
InChI Key |
UOKBMEQKXXANRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


